molecular formula C9H18OS B14713973 2,2,6,6-Tetramethylthian-4-ol CAS No. 20931-54-8

2,2,6,6-Tetramethylthian-4-ol

Cat. No.: B14713973
CAS No.: 20931-54-8
M. Wt: 174.31 g/mol
InChI Key: GAPUGXOPGCJWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6,6-Tetramethylthian-4-ol: is an organic compound characterized by its unique structure, which includes a thian ring substituted with four methyl groups. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes. It is often used in organic synthesis and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2,6,6-Tetramethylthian-4-ol typically involves the reaction of acetone with ammonia in the presence of a catalyst. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound often involves continuous processes to ensure high yield and efficiency. One such method includes the reduction of triacetonamine with hydrazine, followed by reactive distillation to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethylthian-4-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and metal oxides.

    Reduction: Hydrazine and other reducing agents are often used.

    Substitution: Various halides and nucleophiles can be used under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry: 2,2,6,6-Tetramethylthian-4-ol is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

Biology: In biological research, it is used to study enzyme mechanisms and as a probe in various biochemical assays.

Industry: The compound is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylthian-4-ol involves its ability to interact with various molecular targets. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress pathways. This activity is mediated through the upregulation of specific microRNAs and the inhibition of signaling pathways such as SIRT6-HIF-1α .

Comparison with Similar Compounds

Uniqueness: 2,2,6,6-Tetramethylthian-4-ol is unique due to its specific thian ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and versatility make it a valuable reagent in various scientific and industrial applications.

Properties

IUPAC Name

2,2,6,6-tetramethylthian-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OS/c1-8(2)5-7(10)6-9(3,4)11-8/h7,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPUGXOPGCJWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(S1)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616826
Record name 2,2,6,6-Tetramethylthian-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20931-54-8
Record name 2,2,6,6-Tetramethylthian-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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